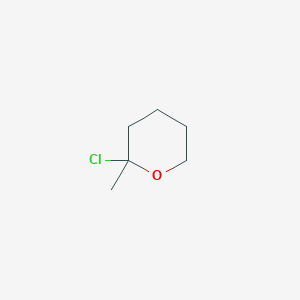
2-Chloro-2-methyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-2-methyltetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11ClO It is a derivative of tetrahydropyran, characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-methyltetrahydro-2H-pyran typically involves the chlorination of 2-methyltetrahydro-2H-pyran. One common method is the reaction of 2-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H12O+SOCl2→C6H11ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-chloro-2-methyltetrahydro-2H-pyran can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-2-methyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methyltetrahydro-2H-pyran-2-ol.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can yield 2-methyltetrahydro-2H-pyran.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-methyltetrahydro-2H-pyran-2-ol.
Oxidation: 2-methyltetrahydro-2H-pyran-2-one.
Reduction: 2-methyltetrahydro-2H-pyran.
Applications De Recherche Scientifique
2-chloro-2-methyltetrahydro-2H-pyran is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-chloro-2-methyltetrahydro-2H-pyran involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present in the compound and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-2-methyltetrahydro-2H-pyran: Similar structure but with a bromine atom instead of chlorine.
2-methyltetrahydro-2H-pyran: Lacks the halogen substituent.
2-chloro-2-ethyltetrahydro-2H-pyran: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-chloro-2-methyltetrahydro-2H-pyran is unique due to the presence of both a chlorine atom and a methyl group on the tetrahydropyran ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
89357-26-6 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
2-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)4-2-3-5-8-6/h2-5H2,1H3 |
Clé InChI |
RJBIAXFBYUNWFW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)


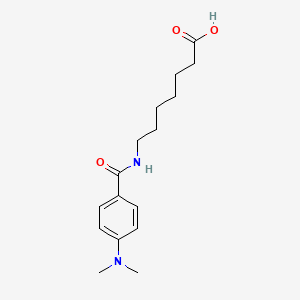
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
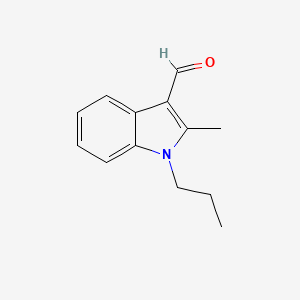
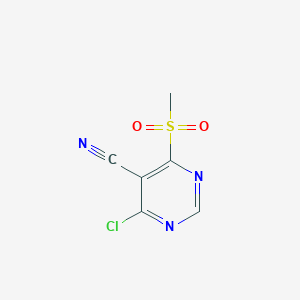
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
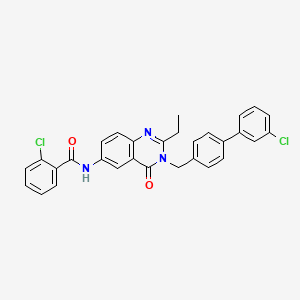
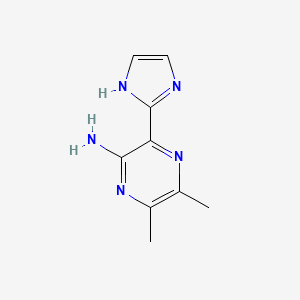
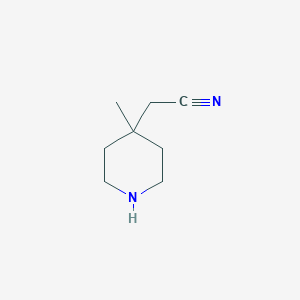
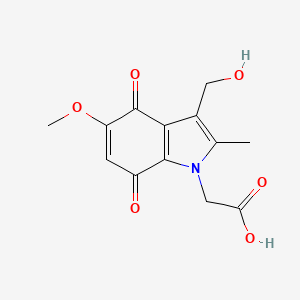
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
